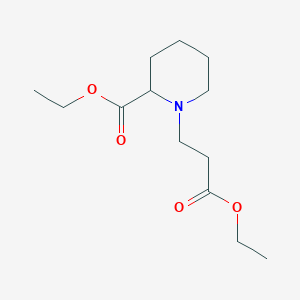

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate

Description

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate is a piperidine derivative characterized by two ester functionalities: an ethoxy group at the 3-oxopropyl chain and an ethyl ester at the piperidine-2-carboxylate position. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 283.31 g/mol (calculated from analogous structures in and ). The compound exhibits diastereomerism, as evidenced by its synthesis pathways, which often yield mixtures requiring chromatographic separation .

Properties

IUPAC Name |

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-3-17-12(15)8-10-14-9-6-5-7-11(14)13(16)18-4-2/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRCNAJPIJLHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester compound. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether under anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate for Complex Molecules

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate serves as a vital intermediate in the synthesis of more complex organic compounds. Its structure allows for various functional group modifications, enabling the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Reactions and Derivatives

The compound can undergo several chemical transformations, including:

- Oxidation : Converting to oxo derivatives.

- Reduction : Transforming oxo groups into hydroxyl groups.

- Substitution : Replacing the ethoxy group with other functional groups through nucleophilic substitution.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, showcasing the compound's versatility in synthetic chemistry .

Pharmaceutical Applications

Therapeutic Potential

Research indicates that this compound may exhibit biological activities relevant to drug development. It has been studied for its potential as an enzyme inhibitor and receptor modulator, which are critical mechanisms in treating various diseases.

Case Study: Integrin Antagonism

A notable application is its exploration as an integrin antagonist, particularly targeting the αIIbβ3 integrin involved in platelet aggregation. Compounds with similar structures have shown promise in antithrombotic therapies, which are crucial for managing cardiovascular diseases .

Biological Research

Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. By binding to active sites or modulating receptor functions, it may inhibit enzymatic activity or alter signaling pathways, making it a candidate for further biological investigations .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and specialty chemicals. Its ability to act as a building block facilitates the synthesis of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Table 1: Core Structural Features

Key Observations :

- Substituent Position : The ethyl ester at C2 in the target compound versus C3 in Ethyl piperidine-3-carboxylate (CAS 2524-52-9) affects electronic distribution. C2 substitution may enhance hydrogen-bonding interactions compared to C3 .

- Bicyclic Derivatives : Conversion of the target compound into ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate introduces a fused bicyclic system, increasing rigidity and influencing binding affinity in biological systems .

Key Observations :

- Diastereoselectivity : The target compound’s precursor (compound 7) forms a 1:1.5 diastereomeric mixture, suggesting moderate stereochemical control during methoxime formation .

- Hydrogenation Efficiency : Higher yield for Isomer 1-2 (60%) versus Isomer 1-1 (26%) indicates preferential formation of the trans-fused bicyclic lactam under these conditions .

Physicochemical and Spectroscopic Properties

Table 3: NMR Data Comparison

Key Observations :

- Ester Group Signals : The target compound’s ¹H NMR shows two overlapping quartets (δ 4.16–4.08) for the ethoxy and ethyl ester groups, distinct from simpler analogs like ethyl piperidine-2-carboxylate .

- Carbonyl Shifts : The ¹³C NMR of bicyclic lactam derivatives (e.g., Isomer 1-2) shows downfield shifts for the lactam carbonyl (δ 172.2) compared to ester carbonyls (δ 155–173), reflecting electronic differences .

Functionalization Potential

- Hydrogenation Sensitivity : The 3-ethoxy-3-oxopropyl substituent facilitates cyclization under hydrogenation, whereas unsubstituted piperidine esters lack this reactivity .

Biological Activity

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethoxy group and a carboxylate moiety. The structural formula can be represented as follows:

where and represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The specific arrangement of these atoms contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator , affecting pathways related to neurotransmission and metabolic processes. The exact mechanism involves binding to active sites on enzymes or receptors, which can lead to inhibition or activation depending on the specific target.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance, it has been evaluated for its potential to inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for neurotransmission in the central nervous system. Studies have shown that similar compounds can exhibit potent inhibitory effects on GABA transporters, suggesting a possible pathway for this compound as well .

Receptor Binding

The compound's structure suggests potential interactions with various receptors. Its ability to modulate receptor activity could make it a candidate for therapeutic applications in conditions such as anxiety or epilepsy, where GABAergic signaling plays a pivotal role .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- GABA Transporter Inhibition : In vitro studies demonstrated that related piperidine derivatives showed enhanced GABA uptake inhibition compared to traditional inhibitors like nipecotic acid . This suggests that modifications in the ethoxy group may enhance inhibitory potency.

- Neuroprotective Effects : A study on similar piperidine derivatives indicated neuroprotective effects against oxidative stress in neuronal cell lines, hinting at potential therapeutic applications for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.